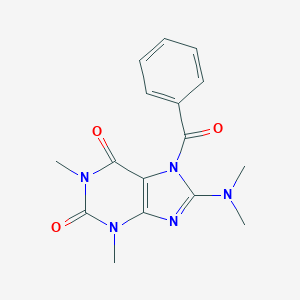
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research. It was first synthesized in the 1980s and has since been used to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Wirkmechanismus
Flumazenil acts as a competitive antagonist of benzodiazepine receptors in the brain. It binds to the same site on the receptor as benzodiazepines, but does not activate the receptor. By blocking the action of benzodiazepines, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione can reverse the sedative and anxiolytic effects of these drugs.
Biochemische Und Physiologische Effekte
Flumazenil has been shown to have a variety of biochemical and physiological effects. It can increase the release of GABA in the brain, which can lead to increased inhibition of neuronal activity. Flumazenil can also decrease the activity of glutamate receptors, which can lead to decreased excitatory neurotransmission. In addition, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione has been shown to increase the release of dopamine in the brain, which can lead to increased arousal and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione in lab experiments is that it is a selective antagonist of benzodiazepine receptors, which allows for specific investigation of the effects of benzodiazepines on the central nervous system. Flumazenil is also relatively safe and well-tolerated in humans, which makes it a useful tool for clinical research. However, one limitation of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione is that it only blocks the effects of benzodiazepines on GABA-A receptors, and does not affect other neurotransmitter systems that may be involved in the effects of benzodiazepines.
Zukünftige Richtungen
There are several future directions for research on 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione. One area of interest is the investigation of the effects of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of benzodiazepine receptors. Finally, there is a need for further investigation of the clinical applications of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, particularly in the treatment of benzodiazepine dependence and withdrawal.
Synthesemethoden
The synthesis of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione involves the reaction of 7-nitro-5-phenyl-1,2,4-triazolo[1,5-a][1,4]benzodiazepine with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,6-dichloropyridine-3-carbonyl chloride to yield 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
Flumazenil is primarily used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is also used to study the pharmacology of GABA-A receptors and their modulation by benzodiazepines. Flumazenil is also used in clinical research to investigate the effects of benzodiazepine antagonists on patients with benzodiazepine dependence.
Eigenschaften
CAS-Nummer |
148122-87-6 |
|---|---|
Produktname |
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Molekularformel |
C16H17N5O3 |
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
7-benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17N5O3/c1-18(2)15-17-12-11(14(23)20(4)16(24)19(12)3)21(15)13(22)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
IEHONZPRSUWWMY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
Synonyme |
1H-Purine-2,6-dione, 7-benzoyl-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
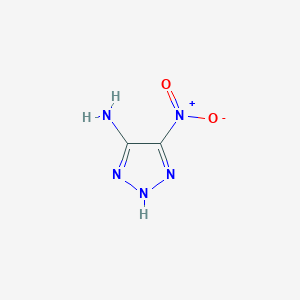
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
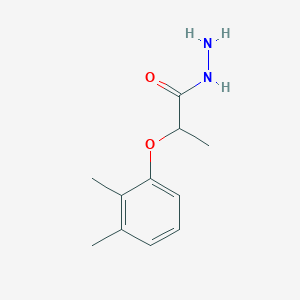
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
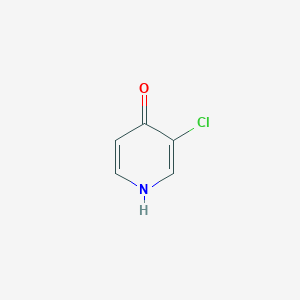
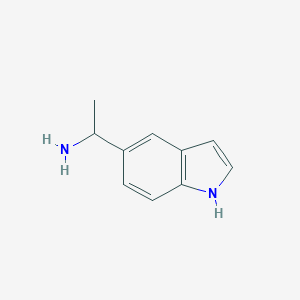
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
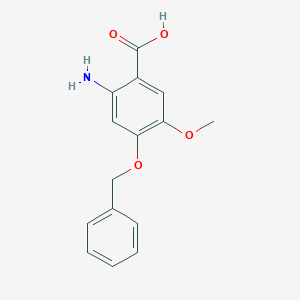
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
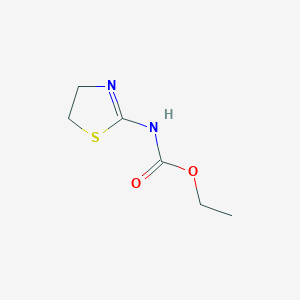
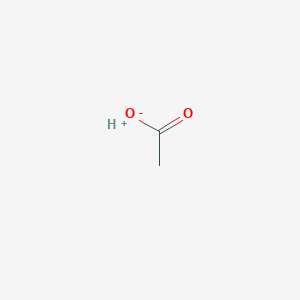
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)